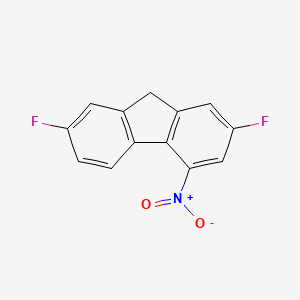

2,7-Difluoro-4-nitro-9h-fluorene

Description

2,7-Difluoro-4-nitro-9H-fluorene is a fluorinated nitro-derivative of the fluorene backbone. Its molecular formula is C₁₃H₇F₂NO₂, with fluorine substituents at the 2 and 7 positions and a nitro group (-NO₂) at the 4 position. Fluorene derivatives are widely studied for their electronic properties, stability, and applications in materials science, pharmaceuticals, and organic synthesis.

Properties

IUPAC Name |

2,7-difluoro-4-nitro-9H-fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO2/c14-9-1-2-11-7(4-9)3-8-5-10(15)6-12(13(8)11)16(17)18/h1-2,4-6H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTBZRQFTBBPFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293679 | |

| Record name | 2,7-difluoro-4-nitro-9h-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-06-4 | |

| Record name | NSC91429 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-difluoro-4-nitro-9h-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Initial Functionalization

The synthesis typically begins with fluorene or 9H-fluorenone as the core scaffold. For example, a process described for related 2,7-substituted fluorenones involves:

Introduction of Nitro Groups

Nitration is performed by refluxing the fluorenone intermediate with a mixed acid composed of concentrated sulfuric acid and concentrated nitric acid in a 1:1 ratio. This step yields 2,7-dinitro-9-fluorenone as a yellow solid with about 90% yield. The reaction is conducted at elevated temperatures (around 120 °C) for 24 hours.

Reduction and Further Functional Group Transformations

Reduction of the nitro groups to amino groups can be achieved by refluxing the dinitro compound in an alcohol-water mixture with iron powder and concentrated hydrochloric acid under nitrogen atmosphere. This yields 2,7-diamino-9-fluorenone in high yield (approximately 89%). This intermediate can be further diazotized and hydrolyzed to 2,7-dihydroxy-9-fluorenone.

Fluorination to Obtain 2,7-Difluoro Derivatives

Analytical and Purification Considerations

- Most steps avoid column chromatography, relying on filtration and recrystallization for purification, which is advantageous for scale-up and commercial viability.

- Reaction monitoring is typically done by nuclear magnetic resonance spectroscopy and thin-layer chromatography.

- The fluorination steps using hypervalent iodine reagents require careful control of reagents and conditions to minimize by-products such as alkenes and ketones.

Research Findings and Source Diversity

- The patent literature provides detailed stepwise synthetic protocols for related 2,7-substituted fluorenone derivatives, emphasizing operational simplicity and high yields.

- Peer-reviewed articles report the use of advanced fluorination techniques using hypervalent iodine(III) chemistry to introduce fluorine atoms selectively on aromatic substrates, including fluorene derivatives.

- Additional synthetic modifications, such as coupling reactions on 2,7-diaminofluorene scaffolds, have been explored for related compounds, demonstrating the versatility of these intermediates.

Chemical Reactions Analysis

Types of Reactions

2,7-Difluoro-4-nitro-9H-fluorene undergoes various chemical reactions, including:

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Iron powder and concentrated hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

Scientific Research Applications

While the search results do not directly address the applications of "2,7-Difluoro-4-nitro-9h-fluorene," they do provide information on fluorene derivatives and related compounds, which can help infer potential applications.

Fluorene and its Derivatives: Properties and Applications

Fluorene is a polycyclic aromatic hydrocarbon with a rigid planar structure that is used as aBuilding block in organic synthesis . Fluorene derivatives have unique physiochemical properties that make them useful in various applications .

Key Properties of Fluorene Derivatives

- ** широкий спектр использования:** Fluorene and its derivatives have a wide array of uses .

- Two-photon absorption: Some fluorene derivatives exhibit two-photon absorption .

- Aggregation-Induced Emission Enhancement (AIEE): Fluorene derivatives can display AIEE .

- Excimer formation: Some fluorene derivatives are capable of excimer formation .

- Twisted Intramolecular Charge Transfer (TICT): Fluorene derivatives can undergo TICT .

Applications in Fluorescence Imaging and Biology

Fluorene derivatives are used in fluorescence imaging and biological applications . These include:

- DNA sequencing: Fluorene derivatives can be utilized in DNA sequencing .

- Single nucleotide polymorphism (SNP) detection: Fluorene derivatives may be used in SNP detection .

- DNA fluorescent markers: Fluorene-based compounds can serve as DNA fluorescent markers .

- Cell imaging: Fluorene derivatives can be used for cell imaging .

Use as Bioactive Agents

Fluorene derivatives have shown potential as antimicrobial and anticancer agents .

- Antimicrobial Activity: Some synthesized compounds displayed antimicrobial activity against multidrug-resistant strains .

- Anticancer Activity: Some compounds have shown anticancer activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines .

Phenolic-Enabled Nanotechnology (PEN)

Phenols, which have accessible, versatile reactivity, and relative biocompatibility, have catalyzed research in phenolic-enabled nanotechnology (PEN), especially for biomedical applications .

Other Fluorene Derivatives

- Polyfluorenes (PF): Polyfluorenes are a class of fluorene derivatives with specific applications .

- Flavonoids: Flavonoids are polyphenolic compounds with a basic structural unit of 2-phenylchromone, which have anti-inflammatory, antitumor, antiviral, and cardiovascular effects .

- Copolymers: Fluorine atoms can be inserted on the donor unit of copolymers .

Mechanism of Action

The mechanism of action of 2,7-Difluoro-4-nitro-9H-fluorene in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes .

Comparison with Similar Compounds

Substituent Effects: Halogens vs. Nitro Groups

2,7-Dibromo-4-nitro-9H-fluorene (CAS 1785-07-5)

- Molecular Formula: C₁₃H₇Br₂NO₂

- Molecular Weight : 385.91 g/mol

- Key Differences: Bromine atoms at 2 and 7 positions increase molecular weight and steric bulk compared to fluorine. Applications: Used as a raw material in synthesis due to bromine’s utility in Suzuki-Miyaura couplings .

2,7-Dibromo-9H-fluorene (CAS 16433-88-8)

- Molecular Formula : C₁₃H₈Br₂

- Molecular Weight : 324.01 g/mol

- Key Differences :

Functional Group Variations

2,7-Dibromo-4-nitro-9H-fluoren-9-one (CAS 1785-04-2)

- Molecular Formula: C₁₃H₅Br₂NO₃

- Molecular Weight : 382.99 g/mol

- Key Differences :

7-Amino-2,4-difluoro-9H-fluoren-9-one (CAS 2969-69-9)

- Molecular Formula: C₁₃H₇F₂NO

- Molecular Weight : 231.20 g/mol

- Key Differences: An amino group (-NH₂) at position 7 increases basicity and nucleophilicity.

Positional Isomerism and Electronic Effects

9-(4-Fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene

- Key Features: A fluorobenzylidene group at position 9 and nitro groups at 2, 4, 5, and 7 positions. Multiple nitro groups amplify electron-withdrawing effects, likely reducing stability but enhancing charge-transfer capabilities. Applications: Potential use in high-energy materials or as a photoactive component .

4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride (CAS 192208-57-4)

- Molecular Formula : C₁₃H₆Cl₂N₂O₈S₂

- Molecular Weight : 477.23 g/mol

- Key Differences :

Comparative Data Table

Biological Activity

2,7-Difluoro-4-nitro-9H-fluorene is an organic compound belonging to the fluorene family, characterized by the presence of two fluorine atoms at the 2 and 7 positions and a nitro group at the 4 position. This unique structural configuration imparts distinct chemical and physical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science. Research has indicated its potential biological activities, particularly in enzyme inhibition and anticancer applications.

The chemical formula of this compound is . Its structure can be summarized as follows:

- Fluorine Substituents: Two fluorine atoms enhance lipophilicity and stability.

- Nitro Group: The presence of a nitro group is often associated with increased biological activity, particularly in inducing oxidative stress in cells.

Enzyme Inhibition

Studies suggest that this compound acts as an inhibitor for various enzymes. The specific interactions depend on its structural modifications and the functional groups present. For instance, nitro-substituted compounds have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Dihydrofolate Reductase | Competitive | |

| Cytochrome P450 | Non-competitive | |

| Protein Kinases | Mixed-type |

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays. It has shown promising results against several cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231).

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 | 15.0 | |

| MDA-MB-231 | 10.5 | |

| WI-38 (Normal Fibroblasts) | >50 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Oxidative Stress Induction: The compound can induce oxidative stress in cancer cells, leading to apoptosis.

- Enzyme Interaction: Binding to active sites of enzymes such as DHFR disrupts normal cellular processes.

- Cell Cycle Arrest: Evidence suggests that it may interfere with cell cycle progression in cancer cells.

Case Studies

Recent studies have highlighted the effectiveness of this compound in combination therapies for cancer treatment. For example:

Q & A

Q. What computational methods predict substituent effects on optoelectronic properties?

Q. How to design experiments probing substituent-directed reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.